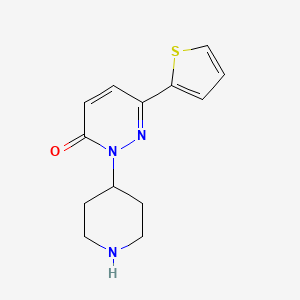

2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone

Description

2-(4-Piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative featuring a 4-piperidinyl substitution at position 2 and a 2-thienyl group at position 6. The pyridazinone core is a six-membered heterocyclic ring with two adjacent nitrogen atoms, known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects .

Properties

CAS No. |

901886-38-2 |

|---|---|

Molecular Formula |

C13H15N3OS |

Molecular Weight |

261.34 g/mol |

IUPAC Name |

2-piperidin-4-yl-6-thiophen-2-ylpyridazin-3-one |

InChI |

InChI=1S/C13H15N3OS/c17-13-4-3-11(12-2-1-9-18-12)15-16(13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |

InChI Key |

JXLJIFNULQJUMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Optimization of Cyclization Conditions

Cyclization efficiency depends on reaction temperature, solvent, and catalyst. Using ethanol as a solvent at 70°C for 30 minutes achieves yields exceeding 80%. Alternative protocols employ polyphosphoric acid (PPA) as a cyclizing agent, particularly for introducing fused heterocycles like thieno[2,3-d]pyridazinones. For instance, treating isoxazole-pyridazinone derivatives with PPA in ethanol facilitates ring expansion and substitution.

Functionalization with the 4-Piperidinyl Group

The piperidinyl moiety is introduced at position 2 through alkylation or reductive amination. A two-step procedure is commonly employed:

- Intermediate Formation : The hydroxyl group of 6-hydroxypyridazinone (8 ) is converted to a better leaving group (e.g., chloride) using thionyl chloride (SOCl₂).

- Alkylation : The chlorinated intermediate reacts with 4-piperidinyl derivatives under basic conditions. For example, treating 6-chloro-2-phenylpyridazin-3(2H)-one with 4-(aminomethyl)piperidine in acetonitrile and potassium carbonate yields the target compound.

Alternative Pathways Using Haloalkylpiperidines

Direct alkylation with 1-(2-chloroethyl)piperidine in acetonitrile at reflux for 6–8 hours affords the piperidinyl-substituted product in 81.9% yield (Table 1). Catalytic potassium iodide enhances reaction efficiency by facilitating halogen displacement.

Table 1: Alkylation Conditions for Piperidinyl Substitution

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-(2-Chloroethyl)piperidine | Acetonitrile | K₂CO₃ | Reflux | 81.9 |

| 4-(Bromomethyl)piperidine | DMF | K₂CO₃ | 80°C | 75.2 |

Purification and Characterization

Final compounds are purified via flash chromatography (cyclohexane/ethyl acetate) or crystallization from ethanol. Analytical data corroborate structural integrity:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.67–7.65 (m, 2H, aromatic), 4.28 (t, J = 5.9 Hz, 2H, OCH₂), 2.71 (t, J = 5.9 Hz, 2H, NCH₂).

- HRMS (ESI) : m/z 300.1713 [M + H]⁺ (calc. 300.1707 for C₁₇H₂₂N₃O₂).

Salt Formation and Stability

The hydrochloride salt of 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone is prepared by treating the free base with hydrochloric acid in ethanol. This salt exhibits enhanced solubility and stability, making it preferable for pharmacological studies.

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability and yield:

Chemical Reactions Analysis

Types of Reactions

2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The piperidinyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding pyridazinone derivatives and their applications:

Pyridazinone Derivatives: An Overview

Pyridazinone derivatives are a class of chemical compounds with a broad range of applications, particularly in the pharmaceutical field . These compounds have a pyridazinone ring as a core structure, which can be modified with different substituents at various positions to create molecules with specific properties .

Key Properties and Characteristics

- Molecular Formula: The molecular formula for 6-(2-Thienyl)pyridazin-3(2H)-one is C8H6N2OS .

- Molecular Weight: The molecular weight for 6-(2-Thienyl)pyridazin-3(2H)-one is 178.21100 .

- Density: The density of 6-(2-Thienyl)pyridazin-3(2H)-one is 1.42g/cm3 .

Synthesis and Production

While the search results do not provide specific methods for synthesizing "2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone," they do mention methods for producing pyridazinone derivatives in general . These methods involve chemical reactions to form the pyridazinone ring and introduce the desired substituents .

Applications in Scientific Research

Pyridazinone derivatives have shown potential in various therapeutic areas:

- Kinase Inhibition: Some pyridazinone derivatives act as kinase inhibitors, particularly against glycogen synthase kinase-3 (GSK-3) .

- SSAO/VAP-1 Inhibition: Certain pyridazinone and pyridone compounds exhibit inhibitory activity against сосуper-containing amine oxidases and may be useful in treating vascular damage, inflammatory processes, and pathologies associated with elevated levels of SSAO/VAP-1 .

- Tyrosine Kinase Inhibition: Pyridazinone derivatives can also act as inhibitors of tyrosine kinases, such as Met kinase, and may be used in methods for treating tumors and proliferative diseases .

- Treatment of various diseases: They can be employed for the treatment of inflammatory conditions, diabetes, Alzheimer's disease or cancer .

Mechanism of Action

The mechanism of action of 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridazinone Derivatives

Table 1: Comparison of 2-(4-Piperidinyl)-6-(2-Thienyl)-3(2H)-Pyridazinone with Analogues

Structure-Activity Relationship (SAR) Insights

Position 6 Substitutions: Electron-Withdrawing Groups (e.g., Cl, F): Enhance anticonvulsant and anti-inflammatory activities. For example, 6-(4-chlorophenyl)-3(2H)-pyridazinone showed potent anticonvulsant effects due to increased hydrophobicity (π = 0.71) . Heteroaryl Groups (e.g., 2-thienyl): The 2-thienyl group in the target compound may improve metabolic stability compared to phenyl derivatives, as sulfur atoms can resist oxidative degradation . Piperazine/Piperidine Moieties: 6-[4-(2-Fluorophenyl)piperazin-1-yl] derivatives (e.g., compound 8d) exhibit anti-inflammatory activity by modulating cyclooxygenase (COX) pathways . The target compound’s 2-thienyl group may alter COX selectivity compared to fluorophenyl analogues.

Position 2 Substitutions: Piperidinyl vs. Steric Effects: Bulky substitutions at position 2 (e.g., piperidinyl) may restrict ring flexibility, influencing binding to targets like MAO-B or PDE inhibitors .

Key Research Findings and Clinical Implications

Anti-Inflammatory Activity: The 2-thienyl group’s electron-rich nature may enhance interactions with hydrophobic pockets in inflammatory mediators, as seen in 6-heteroaryl pyridazinones . Compared to 6-phenyl analogues (e.g., MCI-154 ), the target compound’s thienyl group could offer improved solubility without compromising activity.

Analgesic Potential: Piperidinyl substitutions at position 2 correlate with reduced gastric toxicity in analogues like IVe . This suggests the target compound may retain analgesic efficacy with fewer side effects.

Cardiovascular Applications: Dihydropyridazinones (e.g., MCI-154) inhibit platelet aggregation (IC₅₀ = 0.36 μM) . The target compound’s saturated piperidinyl ring may mimic this activity, though empirical data are needed.

Biological Activity

2-(4-Piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone, also known by its chemical formula C13H16ClN3OS, is a compound that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound functions primarily as a kinase inhibitor , particularly targeting glycogen synthase kinase-3 (GSK-3), which plays a critical role in various cellular processes including metabolism, cell proliferation, and apoptosis . Inhibition of GSK-3 has implications in treating neurodegenerative diseases and certain cancers.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have evaluated the compound's inhibitory effects on monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters:

- Selectivity: The compound exhibited selective inhibition of MAO-B over MAO-A, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

- IC50 Values: The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on healthy fibroblast cells (L929) revealed:

- Toxicity Profile: While some derivatives caused significant cell death at higher concentrations, others demonstrated minimal cytotoxic effects, suggesting a favorable safety profile for therapeutic applications .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structural modifications on the pyridazinone core significantly influence biological activity:

- Substituents: Variations in substituents at different positions (such as the piperidine and thienyl groups) can enhance selectivity and potency against specific targets like GSK-3 and MAO-B.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-substituted-3(2H)-pyridazinone derivatives, including 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone?

- Methodology : The core scaffold is synthesized via condensation of glyoxalic acid, acetophenone derivatives, and hydrazine hydrate under reflux in glacial acetic acid. Alkylation at position 2 is achieved using ethyl bromoacetate/bromopropionate with K₂CO₃ in acetone, yielding ester intermediates (e.g., 70–85% yields). Subsequent hydrolysis with concentrated HCl generates carboxylic acid derivatives .

- Key Considerations : Monitor reaction purity via TLC and optimize alkylation conditions (reflux time, solvent) to minimize byproducts.

Q. What biological activities are associated with pyridazinone derivatives?

- Primary Activities :

- Analgesic/Anti-inflammatory : Evaluated via carrageenan-induced paw edema (anti-inflammatory) and phenylbenzoquinone (PBQ)-induced writhing tests (analgesic). Derivatives like 6-(4-fluorophenylpiperazinyl)pyridazinone show comparable activity to indomethacin .

- Cardiovascular : 4,5-Dihydro-3(2H)-pyridazinones exhibit antihypertensive and antiplatelet aggregation effects, linked to PDE inhibition and vasorelaxation .

Advanced Research Questions

Q. How do structural modifications at position 6 of the pyridazinone ring influence PDE4 inhibition?

- Case Study : Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone) binds PDE4D in three conformers (A, B, C) with torsion angles ranging from −165.1° to 39.6°. Non-coplanar rings reduce H-bond anchoring, enabling dynamic binding. Substituting electron-withdrawing groups (e.g., -CF₃) enhances affinity .

- Methodological Insight : Use X-ray crystallography (resolution ≤1.54 Å) to resolve conformational flexibility and molecular dynamics simulations to predict substituent effects .

Q. What contradictions exist in SAR for pyridazinone-derived antiulcer agents?

- Key Finding : Antiulcer activity in 6-phenyl-3(2H)-pyridazinones depends on a 4-atom thioether linker to 2-cyanoguanidine (e.g., compound 14 reduces gastric secretion by 78% in Shay rat models). Ether-linked analogs show 40% lower efficacy, highlighting the critical role of sulfur in bioavailability .

- Resolution Strategy : Compare pharmacokinetic profiles (Caco-2 permeability, metabolic stability) of thioether vs. ether derivatives using LC-MS/MS .

Q. How can computational methods optimize pyridazinone derivatives for dual PDE3/4 inhibition?

- Approach :

Generate a ligand library based on zardaverine’s crystal structure (PDB: 1XMU).

Perform docking (AutoDock Vina) to screen for PDE3/4 binding.

Validate hits via SPR (binding affinity) and cAMP/cGMP modulation assays in CHO-K1 cells .

- Outcome : Prioritize derivatives with meta-substituted aryl groups (e.g., 2-thienyl) for balanced PDE isoform selectivity .

Data Contradiction Analysis

Q. Why do some 6-arylpyridazinones show divergent analgesic vs. anti-inflammatory potency?

- Evidence : Compound IVe (2-[[4-(4-fluorophenyl)piperazinyl]methyl]-6-(4-methoxyphenyl)-pyridazinone) has 82% analgesic efficacy (PBQ test) but only 45% anti-inflammatory activity (carrageenan edema), whereas 8d (6-[4-(2-fluorophenyl)piperazinyl]-pyridazinone) reverses this trend (65% vs. 78%) .

- Hypothesis : Steric hindrance from the 4-methoxyphenyl group in IVe may limit COX-2 binding, favoring central (opioid-mediated) analgesia. Confirm via COX-1/2 inhibition assays and μ-opioid receptor knockout mice .

Methodological Recommendations

- Synthetic Chemistry : Replace ethyl bromoacetate with methyl bromoacetate to reduce ester hydrolysis side reactions. Use DMAP/EDCI for amide coupling to improve yields (85–92%) .

- Biological Assays : Include positron emission tomography (PET) with [¹¹C]-labeled pyridazinones to track in vivo distribution and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.